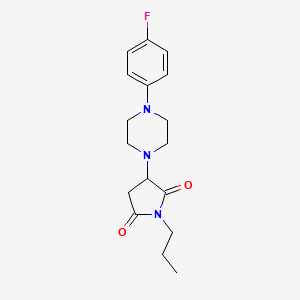

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. FPPP has been studied for its potential application in scientific research, particularly in the field of neuroscience.

Applications De Recherche Scientifique

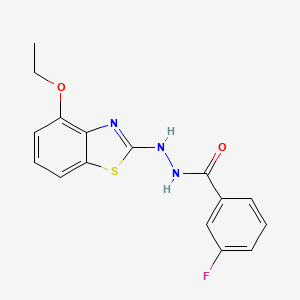

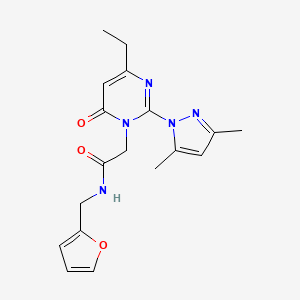

- Results : Some derivatives (e.g., 9a and 9d) exhibit fungicidal activity against Candida galibrata strains .

- Findings : Further details on the specific enzyme target and inhibition mechanism would be needed for a comprehensive analysis .

Antifungal Agents

Enzyme Inhibition Studies

Positron Emission Tomography (PET) Imaging

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with monoamine transporters and sigma (σ) receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, pain perception, and motor function.

Mode of Action

Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine, thereby increasing their concentration in the synapse . This can lead to changes in neuronal signaling and ultimately alter various physiological processes.

Biochemical Pathways

The interaction with monoamine transporters suggests that it may influence the dopaminergic and serotonergic systems, which are involved in a wide range of physiological functions, including mood regulation, reward, and cognition .

Pharmacokinetics

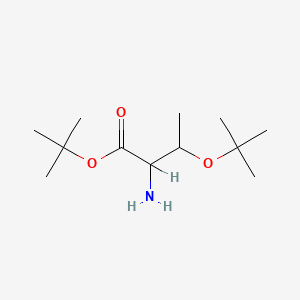

Similar compounds have been found to reach peak in vivo concentrations after 15 hours and exhibit a half-life of just over 75 hours in male, Sprague–Dawley rats . These properties can impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

Similar compounds have been shown to attenuate the acute and subchronic effects of cocaine, suggesting potential therapeutic applications in the treatment of substance use disorders .

Propriétés

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c1-2-7-21-16(22)12-15(17(21)23)20-10-8-19(9-11-20)14-5-3-13(18)4-6-14/h3-6,15H,2,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLCNFCVBZKGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)

![8-(4-Ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)

![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)

![(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2411877.png)

![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)

![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)